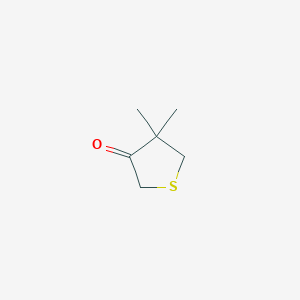
(1-hydroxypropan-2-yl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-hydroxypropan-2-yl)phosphonic acid, also known as hydroxypropylphosphonic acid (HPPA) or 1-hydroxy-2-propylphosphonic acid, is an organic acid that has become increasingly popular in recent years due to its wide range of applications in synthetic chemistry and biochemistry. HPPA is a versatile molecule that can be used as a reagent for various chemical transformations, as a catalyst for biochemical reactions, and as an additive in various industrial processes. HPPA has also been used in the development of new drugs, as well as in the synthesis of various biomolecules. In
作用機序
HPPA is a versatile molecule that can be used to modify proteins, enzymes, and other biomolecules in order to study their structure and function. HPPA is able to interact with the active sites of proteins and enzymes, which can alter their function and activity. HPPA can also be used to modify the structure of proteins, which can affect their stability and activity. HPPA can also be used to modify the structure of other biomolecules, such as DNA and RNA, which can affect their function and activity.
Biochemical and Physiological Effects
HPPA has been used in the study of biochemical and physiological processes, as it can be used to modify proteins, enzymes, and other biomolecules to study their structure and function. HPPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the stimulation of cell growth, and the modulation of gene expression. HPPA has also been shown to have anti-inflammatory and anti-cancer effects, as well as the ability to modulate the immune system.
実験室実験の利点と制限
HPPA has a number of advantages for use in laboratory experiments, including its low cost, its stability, and its versatility. HPPA is also relatively easy to synthesize, and it can be used in a variety of different experiments. However, HPPA also has some limitations for use in laboratory experiments, such as its instability in acidic conditions and its potential to interfere with other biochemical processes.
将来の方向性
HPPA is a versatile molecule with a wide range of applications in synthetic chemistry and biochemistry. As such, there are a number of potential future directions for research and development. For example, HPPA could be used to develop new drugs and to improve existing drugs, to modify proteins and enzymes to study their structure and function, to modify DNA and RNA to study gene expression, and to develop new biomolecules. In addition, HPPA could be used to develop new industrial processes, such as the production of polymers and the synthesis of new materials.
合成法
HPPA can be synthesized by several different methods, including the hydrolysis of phosphonates, the reaction of phosphonic acid with alkoxides, and the reaction of phosphonates with alcohols. The most common method for HPPA synthesis is the reaction of phosphonic acid with an alkoxide in the presence of a base catalyst. This reaction produces a phosphonate intermediate, which is then hydrolyzed to HPPA. The reaction is typically carried out in an aqueous medium, and the desired product can be isolated by precipitation or distillation.
科学的研究の応用
HPPA has a wide range of applications in scientific research, including the synthesis of biomolecules, the development of new drugs, and the study of biochemical and physiological processes. HPPA has been used in the synthesis of various biomolecules, such as peptides, polysaccharides, and lipids. HPPA has also been used in the development of new drugs, as it can be used to modify existing drugs to increase their efficacy and reduce their side effects. HPPA has also been used in the study of biochemical and physiological processes, as it can be used to modify proteins, enzymes, and other biomolecules to study their structure and function.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (1-hydroxypropan-2-yl)phosphonic acid can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-propanol", "phosphorus trichloride", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Phosphorus trichloride is added dropwise to 2-propanol under stirring at room temperature to form (2-chloropropoxy)propane.", "Step 2: Sodium hydroxide is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.", "Step 3: The reaction mixture is heated to reflux for several hours to form (1-hydroxypropan-2-yl)phosphonic acid.", "Step 4: The reaction mixture is cooled and the product is isolated by filtration and washed with water." ] } | |
CAS番号 |
23025-15-2 |
製品名 |
(1-hydroxypropan-2-yl)phosphonic acid |
分子式 |
C3H9O4P |
分子量 |
140.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




